![molecular formula C14H18N2O4S B2751785 甲基-6-(吡啶-3-基磺酰基)-6-氮杂螺[2.5]辛烷-1-羧酸甲酯 CAS No. 2034552-26-4](/img/structure/B2751785.png)

甲基-6-(吡啶-3-基磺酰基)-6-氮杂螺[2.5]辛烷-1-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

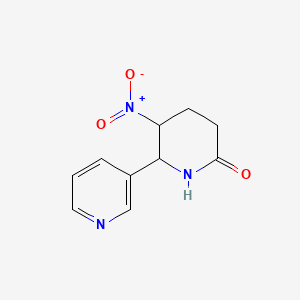

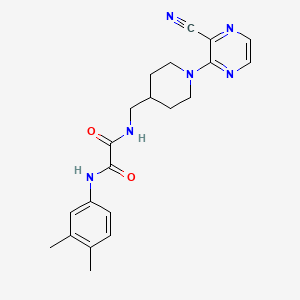

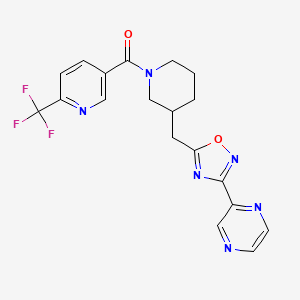

“Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . It also contains a spirocyclic structure (azaspiro[2.5]octane), which is a polycyclic compound with two rings sharing a single atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the creation of the spirocyclic structure, and the introduction of the sulfonyl and carboxylate groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyridine ring and a spirocyclic structure, along with sulfonyl and carboxylate functional groups. These groups could potentially allow for various interactions and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine ring, for example, is electron-deficient and can undergo electrophilic substitution. The sulfonyl group could potentially be reduced, and the carboxylate group could participate in various reactions typical for carboxylic acids and their derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a pyridine ring could potentially make the compound somewhat polar and capable of forming hydrogen bonds .科学研究应用

肽合成应用

Suter 等人(2000 年)的一项研究讨论了一类新型二肽合成子的合成,包括甲基 N-(1-氮杂-6-氧杂螺[2.5]辛-1-烯-2-基)-L-脯氨酸酯,展示了其在肽合成中作为二肽结构单元的应用。这突出了氮杂螺环化合物在复杂肽合成中的潜力 (Suter、Stoykova、Linden 和 Heimgartner,2000 年)。

药理学评估

Kamiński 等人(2006 年)对氮杂螺环的 N-(吡啶-2-基) 衍生物的研究论证了对这些化合物抗惊厥活性的评估,表明了在癫痫新治疗剂开发中的潜在应用 (Kamiński、Obniska、Zagórska 和 Maciąg,2006 年)。

药物发现和化学

Wipf 等人(2004 年)详细阐述了氮杂螺环的多样性定向合成,展示了它们转化为功能化吡咯烷、哌啶和氮杂环庚烷,这些支架与药物发现密切相关 (Wipf、Stephenson 和 Walczak,2004 年)。这表明了氮杂螺环化合物在促进新治疗分子的发现中的作用。

有机合成

Arnott、Clayden 和 Hamilton(2006 年)对氮杂环氨基酸的一项研究涉及 N-烟酰甘氨酸衍生物烯醇盐的立体选择性环化,导致氮杂环或氮杂螺环内酰胺。这项工作展示了氮杂螺环化合物在有机合成中的效用,尤其是在复杂氨基酸衍生物的构建中 (Arnott、Clayden 和 Hamilton,2006 年)。

安全和危害

未来方向

The study of new compounds with complex structures like “Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate” is a vibrant area of research in organic and medicinal chemistry. Future work could involve synthesizing the compound, studying its properties, and exploring its potential applications .

作用机制

Target of Action

The primary targets of Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2Compounds with similar structures have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

The exact mode of action of Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2It can be inferred from related studies that these types of compounds may interact with their targets, leading to changes that inhibit the growth or viability of the target organism .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2Related compounds have been shown to exhibit anti-tubercular activity, suggesting that they may affect pathways related to the survival and replication of mycobacterium tuberculosis .

Result of Action

The specific molecular and cellular effects of Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2Related compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may lead to the inhibition of this organism’s growth or viability.

属性

IUPAC Name |

methyl 6-pyridin-3-ylsulfonyl-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-20-13(17)12-9-14(12)4-7-16(8-5-14)21(18,19)11-3-2-6-15-10-11/h2-3,6,10,12H,4-5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUVKJHMJPAMCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2751706.png)

![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2751708.png)

![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2751723.png)